molecular formula C16H13NO3 B11849199 4-((2-Oxoindolin-3-yl)methyl)benzoic acid

4-((2-Oxoindolin-3-yl)methyl)benzoic acid

Katalognummer: B11849199
Molekulargewicht: 267.28 g/mol
InChI-Schlüssel: FXMDMVYFBSQEEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((2-Oxoindolin-3-yl)methyl)benzoic acid is a compound that belongs to the class of oxindoles, which are known for their diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Oxoindolin-3-yl)methyl)benzoic acid typically involves the condensation of 2-oxoindoline with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using more efficient catalysts and solvents. For instance, the Ullmann-Goldberg coupling reaction, which involves the use of copper catalysts, can be employed to enhance the yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

4-((2-Oxoindolin-3-yl)methyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxindoles and benzoic acid derivatives, which can be further utilized in the synthesis of more complex molecules .

Wirkmechanismus

The mechanism by which 4-((2-Oxoindolin-3-yl)methyl)benzoic acid exerts its effects involves the inhibition of key enzymes and proteins involved in cell proliferation and survival. It targets molecular pathways such as the caspase pathway, leading to the induction of apoptosis in cancer cells . The compound also inhibits various kinases, which play a crucial role in cell signaling and growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound stands out due to its dual functionality, combining the properties of oxindoles and benzoic acid derivatives. This unique structure allows it to interact with multiple molecular targets, enhancing its potential as a therapeutic agent .

Eigenschaften

Molekularformel

C16H13NO3

Molekulargewicht

267.28 g/mol

IUPAC-Name

4-[(2-oxo-1,3-dihydroindol-3-yl)methyl]benzoic acid

InChI

InChI=1S/C16H13NO3/c18-15-13(12-3-1-2-4-14(12)17-15)9-10-5-7-11(8-6-10)16(19)20/h1-8,13H,9H2,(H,17,18)(H,19,20)

InChI-Schlüssel

FXMDMVYFBSQEEV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.